Nylidrin hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis de hidrocloruro de nilidrina implica la reacción de 4-fenilbutan-2-amina con 4-hidroxifenilacetona en condiciones específicas. La reacción normalmente requiere un catalizador y una temperatura controlada para asegurar que se obtiene el producto deseado. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

El hidrocloruro de nilidrina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de nilidrina en sus formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Nylidrin hydrochloride functions as a beta-adrenergic agonist, stimulating beta-receptors to induce vasodilation. This action increases blood flow to ischemic tissues while generally maintaining stable blood pressure levels. The drug has been shown to improve cardiac output and cerebral blood flow, making it relevant in treating conditions associated with poor circulation .

2.1. Peripheral Vascular Disorders

Nylidrin is indicated for various peripheral vascular disorders, including:

- Raynaud's Disease : It helps alleviate symptoms by improving blood flow to the extremities.

- Thromboangiitis Obliterans : The drug promotes healing in affected tissues.

- Thrombophlebitis : It aids in reducing pain and swelling associated with this condition.

Clinical studies have demonstrated that nylidrin can enhance walking ability and promote the healing of trophic ulcers in patients with peripheral vascular diseases .

2.2. Cognitive Impairment

Recent studies indicate that nylidrin may benefit geriatric patients suffering from cognitive impairments associated with aging. A double-blind study involving 60 patients showed that a daily dosage of 24 mg resulted in significant improvements in cognitive function over both short-term (3 months) and long-term (9 months) periods . The Sandoz Clinical Assessment Geriatric Scale was utilized to measure efficacy, revealing notable enhancements in daily living activities and social interactions among participants receiving nylidrin compared to those on placebo .

2.3. Antiviral Properties

Emerging research has identified nylidrin as a potential antiviral agent against influenza A virus. In vitro and in vivo studies demonstrated that nylidrin not only mitigated weight loss due to viral infection but also improved survival rates in infected mice . This suggests a novel application for nylidrin beyond its traditional uses, warranting further investigation into its antiviral mechanisms.

3.1. Efficacy in Geriatric Patients

A study evaluated the safety and effectiveness of this compound in elderly patients with mild to moderate cognitive impairment. After a placebo washout period, patients were administered either nylidrin or placebo for 12 weeks. Results indicated significant improvements in cognitive function, emotional stability, and physical health without notable side effects .

3.2. Peripheral Vascular Disease Management

In another study focusing on patients with peripheral vascular disease, nylidrin was found to enhance walking distance significantly compared to baseline measurements after treatment initiation . This improvement underscores its utility in managing symptoms related to poor peripheral circulation.

Limitations and Regulatory Status

Despite its potential benefits, this compound has faced regulatory challenges. The FDA has withdrawn it from the U.S. market due to insufficient evidence supporting its effectiveness for certain indications like cerebral ischemia and cerebral arteriosclerosis . This highlights the importance of ongoing research to validate its efficacy across various applications.

Data Summary Table

Mecanismo De Acción

El hidrocloruro de nilidrina actúa principalmente por estimulación de los receptores beta. Provoca vasodilatación periférica, un efecto inotrópico positivo y un aumento del volumen gástrico del jugo gástrico. Este medicamento funciona dilatando los vasos sanguíneos para ayudar a aumentar el flujo sanguíneo, mejorando la circulación en todo el cuerpo, incluidas las extremidades y el sistema nervioso central .

Comparación Con Compuestos Similares

El hidrocloruro de nilidrina es similar a otros agonistas beta-adrenérgicos como el hidrocloruro de isoxsuprina y el hidrocloruro de ritodrina. Es único en sus aplicaciones específicas y su eficacia en el tratamiento de los trastornos vasculares periféricos y el deterioro cognitivo. Compuestos similares incluyen:

Hidrocloruro de isoxsuprina: Otro vasodilatador utilizado para tratar afecciones similares.

Hidrocloruro de ritodrina: Se utiliza principalmente como agente tocolítico para prevenir el parto prematuro.

El hidrocloruro de nilidrina destaca por su estimulación específica de los receptores beta y sus aplicaciones tanto en el deterioro vascular como en el cognitivo.

Actividad Biológica

Nylidrin hydrochloride is a beta-adrenergic agonist primarily used for its vasodilatory effects. It has been studied for various therapeutic applications, including the treatment of peripheral vascular disorders and cognitive impairments in geriatric patients. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, and relevant case studies.

This compound acts mainly through beta-receptor stimulation , particularly on the β2-adrenergic receptors. The binding of nylidrin to these receptors leads to:

- Vasodilation : It dilates arterioles, increasing blood flow to ischemic tissues while maintaining stable blood pressure levels .

- Cardiac Output : Nylidrin enhances cardiac output by decreasing total peripheral resistance and directly affecting heart tissue .

- Gastric Acid Secretion : It has been noted to increase gastric acid volume, which may influence digestive processes .

The drug's ability to improve blood circulation has made it a candidate for treating conditions like night leg cramps, ulcers, and certain mental disorders .

Efficacy in Geriatric Patients

A double-blind study assessed the effectiveness of this compound in 60 elderly patients experiencing mild to moderate cognitive, emotional, and physical impairments. The study employed various scales to evaluate efficacy:

- Sandoz Clinical Assessment Geriatric (SCAG) Scale

- Hamilton Psychiatric Rating Scale for Depression

Results indicated significant improvements in symptom severity among patients treated with nylidrin compared to those receiving a placebo. Notably, no significant adverse effects were reported, underscoring the drug's safety profile in this demographic .

Impact on Visual Acuity

This compound has also been investigated for its effects on optic atrophy. In a study involving retrobulbar administration, 38.78% of test eyes showed improvement in visual acuity following treatment with nylidrin. This suggests potential applications in ocular conditions where blood flow enhancement may be beneficial .

Study on Cognitive Impairment

In another clinical trial focusing on cognitive impairment in elderly patients, nylidrin was shown to improve daily living activities and social interactions over a 12-month period. This long-term study highlighted the drug's potential benefits beyond immediate symptom relief .

Antiviral Activity

Recent research has uncovered an intriguing aspect of nylidrin’s biological activity: its antiviral properties against influenza A virus. In vitro studies demonstrated that nylidrin inhibits viral replication by targeting hemagglutinin-mediated membrane fusion, thereby blocking an essential step in the viral life cycle. This finding opens avenues for exploring nylidrin as a therapeutic agent against viral infections .

Summary of Biological Activities

Propiedades

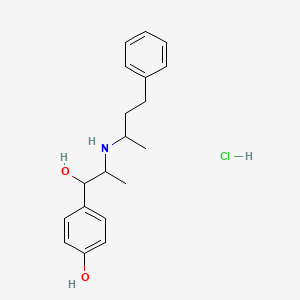

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJHABUMMDMAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957360 | |

| Record name | Nylidrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

849-55-8 | |

| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nylidrin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nylidrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buphenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYLIDRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.